2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate is a synthetic compound with the molecular formula C14H19FO9 and a molecular weight of 350.294 g/mol . This compound is a derivative of mannose, a hexose sugar, where the hydroxyl group at the second carbon is replaced by a fluorine atom, and the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated . This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate typically involves the fluorination of protected mannose derivatives. One common method is the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the second carbon position . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield 2-Deoxy-2-fluoro-D-mannopyranose.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids and bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other fluorinated sugars and glycosides.
Biology: As a probe to study carbohydrate metabolism and enzyme activity.
Medicine: Potential use in the development of antiviral and anticancer agents due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom at the second carbon position can influence the compound’s binding affinity and specificity to these enzymes, thereby modulating their activity . This can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-glucose: Another fluorinated sugar with similar properties but different biological applications.
2-Deoxy-2-fluoro-D-galactose: A fluorinated derivative of galactose with unique chemical and biological properties.
2-Deoxy-2-fluoro-D-mannose: The non-acetylated form of this compound, used in similar research applications.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H19FO9 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
InChI Key |
KIPRSJXOVDEYLX-DYPLGBCKSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.